molecular formula C24H43N7O7 B14195559 L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine CAS No. 835653-17-3

L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine

Cat. No.: B14195559
CAS No.: 835653-17-3
M. Wt: 541.6 g/mol
InChI Key: IKZUHNBQKNKUFE-LLYLOPHFSA-N
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Description

L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine is a peptide compound composed of six amino acids: lysine, glycine, alanine, proline, and isoleucine. Peptides like this one are essential in various biological processes, including protein synthesis, enzyme function, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.

Major Products Formed

The primary products of these reactions are modified peptides with altered amino acid sequences or oxidation states, which can affect their biological activity and stability.

Scientific Research Applications

L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its combination of lysine, glycine, alanine, proline, and isoleucine residues provides a unique structure that can interact with various molecular targets in specific ways.

Properties

CAS No.

835653-17-3

Molecular Formula

C24H43N7O7

Molecular Weight

541.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C24H43N7O7/c1-4-14(2)20(24(37)38)30-22(35)17-9-7-11-31(17)23(36)15(3)29-19(33)13-27-18(32)12-28-21(34)16(26)8-5-6-10-25/h14-17,20H,4-13,25-26H2,1-3H3,(H,27,32)(H,28,34)(H,29,33)(H,30,35)(H,37,38)/t14-,15-,16-,17-,20-/m0/s1

InChI Key

IKZUHNBQKNKUFE-LLYLOPHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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